

Application Notes and Protocols for EPZ004777 Hydrochloride in Vitro Assays

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Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B10800353

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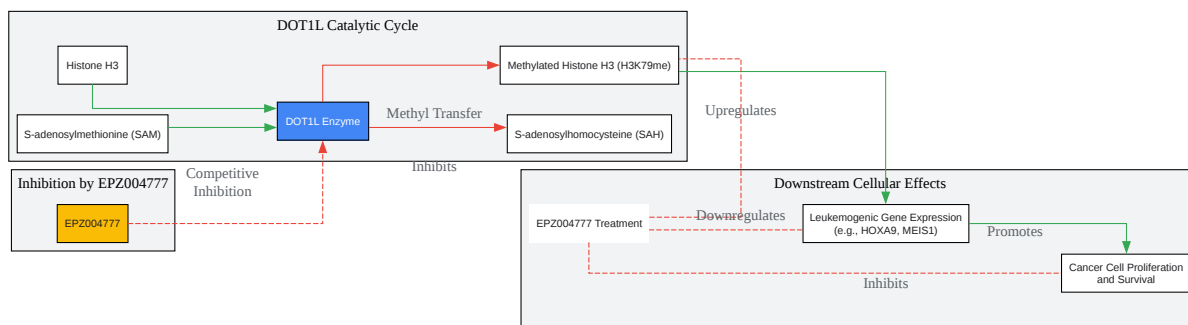
Introduction

EPZ004777 is a potent and highly selective S-adenosylmethionine (SAM)-competitive small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[1] DOT1L is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79), a modification associated with active transcription. In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression.[2] EPZ004777 specifically inhibits this activity, leading to a reduction in H3K79 methylation, suppression of leukemogenic gene expression, and induction of apoptosis in cancer cells.[1][2] [3] These application notes provide detailed protocols for key in vitro assays to evaluate the activity of EPZ004777.

Mechanism of Action

EPZ004777 functions by competing with the natural substrate S-adenosylmethionine (SAM) for the binding pocket of the DOT1L enzyme. This competitive inhibition prevents the transfer of a methyl group from SAM to histone H3 at lysine 79. The subsequent decrease in H3K79 methylation leads to the downregulation of MLL fusion target genes, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of MLL-rearranged leukemia cells.[2] [4] This ultimately results in cell cycle arrest, differentiation, and apoptosis in these cancer cells. [3]

Signaling Pathway Diagram



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Caption: Mechanism of EPZ004777 action on DOT1L and downstream cellular pathways.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of EPZ004777 from various studies.

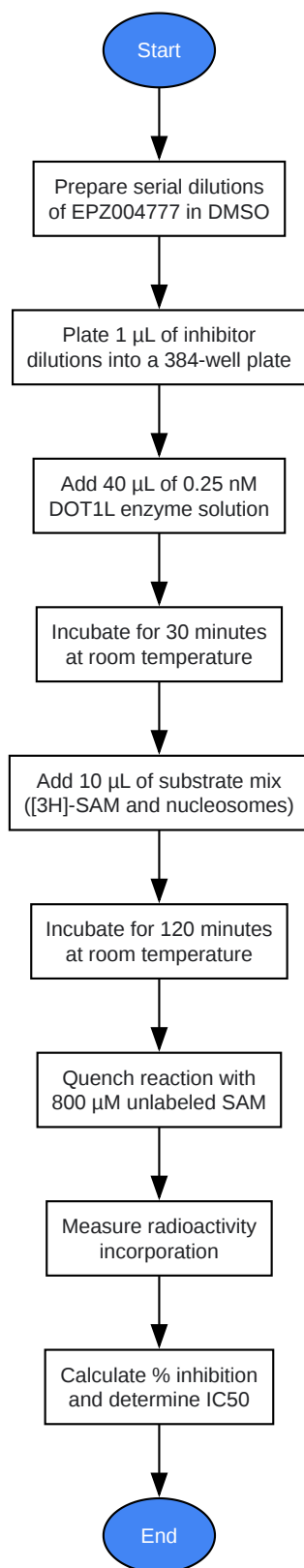
Table 1: Enzymatic and Cellular Inhibitory Activity of EPZ004777

Assay Type	Target/Cell Line	IC50 Value	Reference
Cell-free Enzymatic Assay	DOT1L	0.4 nM	[3]
Cell Proliferation Assay	MV4-11 (MLL-rearranged)	~8 nM	[2]
Cell Proliferation Assay	MOLM-13 (MLL-rearranged)	~10 nM	[2]
Cell Proliferation Assay	Jurkat (non-MLL-rearranged)	> 10 μ M	[5]
Gene Expression (HOXA9)	MOLM-13 / MV4-11	~700 nM	[2]
Gene Expression (MEIS1)	MOLM-13 / MV4-11	~700 nM	[2]

Experimental Protocols

DOT1L Enzymatic Inhibition Assay (Radiometric)

This assay measures the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.



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Caption: Workflow for the DOT1L enzymatic inhibition assay.

- **EPZ004777 hydrochloride**
- Recombinant human DOT1L (1-416)
- S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
- Unlabeled S-adenosylmethionine (SAM)
- Nucleosomes (e.g., from chicken erythrocytes)
- S-adenosyl-L-homocysteine (SAH) for 100% inhibition control
- Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin
- 384-well microtiter plates
- Scintillation counter
- Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of EPZ004777 in DMSO, starting from a high concentration (e.g., 1 mM).[3]
- Plating: Add 1 µL of each inhibitor dilution to the wells of a 384-well microtiter plate. Include wells for a no-inhibitor control (DMSO vehicle) and a 100% inhibition control (e.g., 2.5 µM SAH).[3]
- Enzyme Addition: Add 40 µL of a solution containing 0.25 nM DOT1L enzyme in assay buffer to each well.[3]
- Pre-incubation: Incubate the plate for 30 minutes at room temperature.[3]
- Reaction Initiation: Add 10 µL per well of a substrate mix containing assay buffer with 200 nM [³H]-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes to initiate the reaction.[3]
- Incubation: Incubate the reaction for 120 minutes at room temperature.[3]
- Quenching: Stop the reaction by adding 10 µL per well of 800 µM unlabeled SAM.[3]

- **Measurement:** Transfer the reaction mixture to a filter plate to capture the radiolabeled nucleosomes. Wash the filter plate to remove unincorporated [³H]-SAM. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability and Proliferation Assays

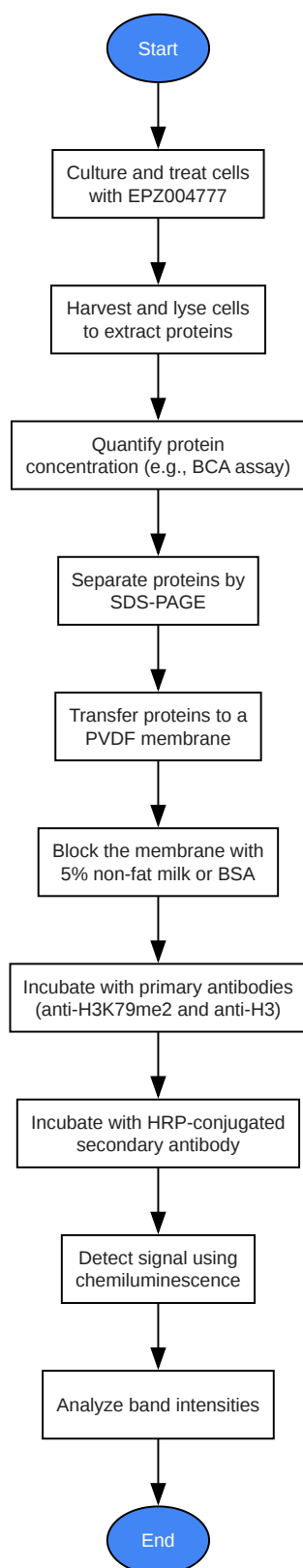
These assays measure the effect of EPZ004777 on the growth and viability of cancer cell lines.

- MLL-rearranged (e.g., MV4-11, MOLM-13) and non-MLL-rearranged (e.g., Jurkat) leukemia cell lines
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- **EPZ004777 hydrochloride**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Plate reader
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of culture medium.[\[6\]](#)
- **Compound Treatment:** Prepare serial dilutions of EPZ004777 in culture medium and add them to the wells. Include a vehicle control (DMSO).
- **Incubation:** Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[\[6\]](#)

- MTT Addition: Add 10 μ L of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
- Cell lines as described for the MTT assay
- Culture medium
- **EPZ004777 hydrochloride**
- Guava® ViaCount® Reagent
- Guava® easyCyte™ System or similar flow cytometer
- Cell Culture and Treatment: Culture and treat cells with EPZ004777 as described for the MTT assay in 96-well plates.
- Sample Preparation: At desired time points, mix the cell suspension in each well. Transfer 50 μ L of the cell suspension to a microcentrifuge tube containing 150 μ L of Guava® ViaCount® Reagent.[8]
- Incubation: Incubate for 5 minutes at room temperature in the dark.[8]
- Data Acquisition: Acquire data using the Guava® easyCyte™ System according to the manufacturer's instructions. The system will provide cell count and viability data.[9]
- Data Analysis: Calculate the split-adjusted total viable cell number at each time point and determine the IC50 value.

Western Blot for H3K79 Methylation

This protocol is for the detection of H3K79me2 levels in cells treated with EPZ004777.



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Caption: Workflow for Western blot analysis of H3K79 methylation.

- Cell lines and EPZ004777 as described above
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay reagent (e.g., BCA kit)
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system
- Cell Treatment and Lysis: Treat cells with various concentrations of EPZ004777 for a specified duration (e.g., 4 days).^[2] Harvest cells and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K79me2 and anti-H3) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and apply the chemiluminescent substrate.
- Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the H3K79me2 signal to the total H3 signal.

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